1'-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Overview
Description
1’-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spiro linkage between an indene and a piperidine ring
Preparation Methods
The synthesis of 1’-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethoxybenzyl chloride with indene-1,4’-piperidine under basic conditions to form the spiro compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1’-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride (NaH) and alkyl halides can introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1’-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved may include modulation of signal transduction processes and inhibition of certain metabolic enzymes.
Comparison with Similar Compounds
1’-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can be compared with other spiro compounds, such as:
- 1’-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine]
- 1’-[(2,4-Dimethoxy-3-methylbenzyl)spiro[indene-1,4’-piperidine] These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The uniqueness of 1’-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] lies in its specific substitution pattern, which influences its reactivity and potential applications.
This detailed overview provides a comprehensive understanding of 1’-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine], highlighting its significance in various fields of research
Properties
IUPAC Name |
1'-[(2,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-24-19-8-7-18(21(15-19)25-2)16-23-13-11-22(12-14-23)10-9-17-5-3-4-6-20(17)22/h3-10,15H,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUZTABRMASDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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